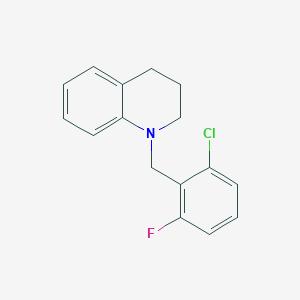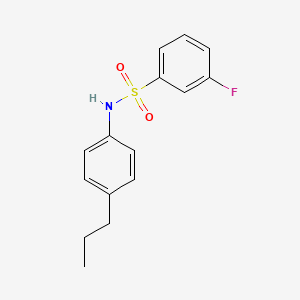-yl)methanone](/img/structure/B10962738.png)
[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, linked to a dihydroquinoline moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of chloro, methyl, and trifluoromethyl groups under controlled conditions. The final step links the pyrazole ring to the dihydroquinoline moiety through a condensation reaction, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may employ advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can optimize reaction conditions, reduce production costs, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones. Reduction : Reduction reactions can target the chloro and trifluoromethyl groups, potentially converting them to less electronegative substituents. Substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: : The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology : Its potential biological activity is of interest for developing new drugs, particularly those targeting specific enzymes or receptors. Medicine : Research into its pharmacological properties could lead to new treatments for various diseases, including cancer and infectious diseases. Industry : The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-yl)methanone exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups can facilitate binding to these targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-yl)methanone: shares structural similarities with other pyrazole and quinoline derivatives, such as:
Uniqueness
The unique combination of functional groups in 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-yl)methanone imparts distinct chemical properties, such as enhanced stability and reactivity. These characteristics differentiate it from other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C16H14ClF4N3O |
|---|---|
Molecular Weight |
375.75 g/mol |
IUPAC Name |
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H14ClF4N3O/c1-8-3-4-9-7-10(18)5-6-11(9)24(8)15(25)13-12(17)14(16(19,20)21)22-23(13)2/h5-8H,3-4H2,1-2H3 |
InChI Key |
IZLWYHVLEMAFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=C(C(=NN3C)C(F)(F)F)Cl)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10962672.png)
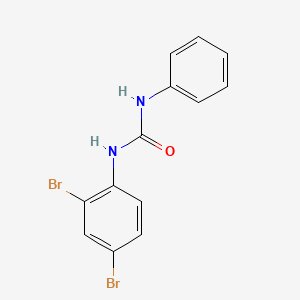
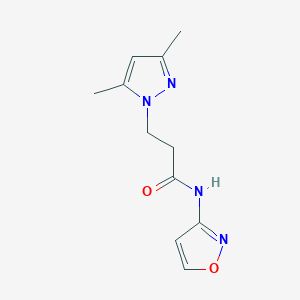
![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10962690.png)
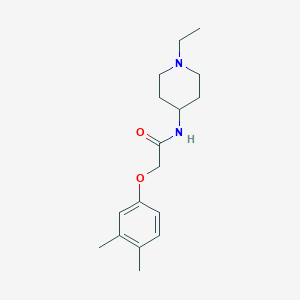

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(dipropan-2-ylamino)propan-2-yl]propanamide](/img/structure/B10962707.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B10962708.png)
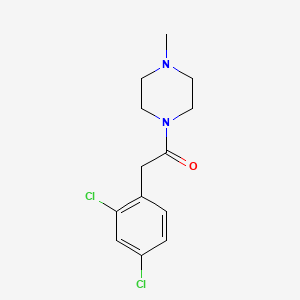
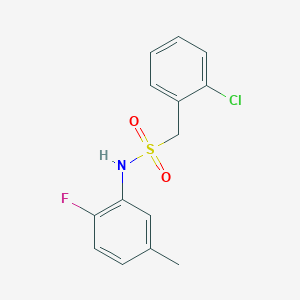
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzenesulfonamide](/img/structure/B10962729.png)
![2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10962740.png)
